
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is an organic compound with a complex structure that includes both phosphinothioyl and sulfanylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with phosphinothioyl chloride in the presence of a base to form the phosphinothioyl aniline intermediate. This intermediate is then reacted with propan-2-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Applications De Recherche Scientifique
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a nucleophile in organic synthesis.
Uniqueness
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is unique due to its combination of phosphinothioyl and sulfanylaniline groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.
Propriétés
Numéro CAS |
66621-47-4 |
|---|---|
Formule moléculaire |
C12H20NO2PS2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline |
InChI |
InChI=1S/C12H20NO2PS2/c1-10(2)14-16(17,15-11(3)4)18-13-12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
Clé InChI |
NXJANDGNNVYXKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=S)(OC(C)C)SNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
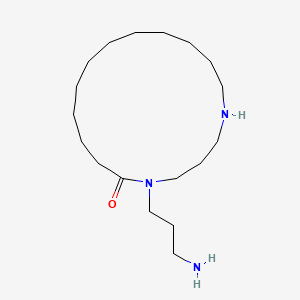
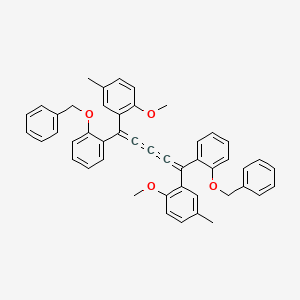
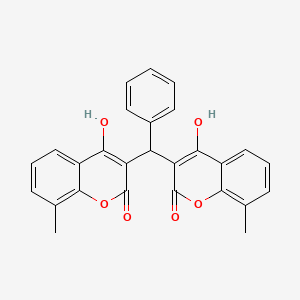
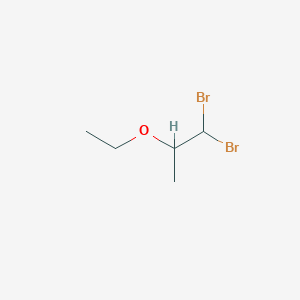
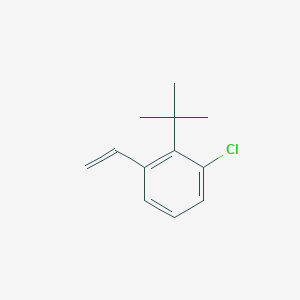
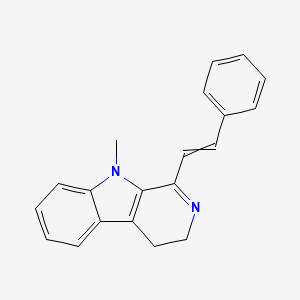
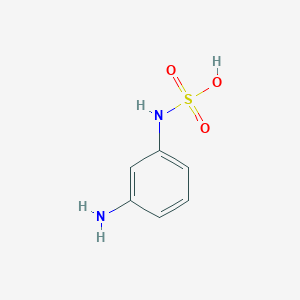

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
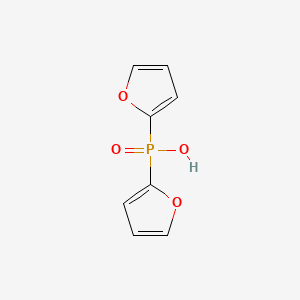
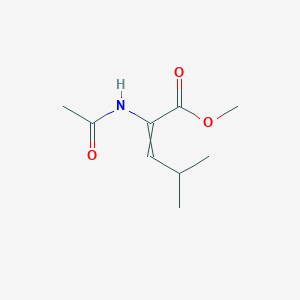
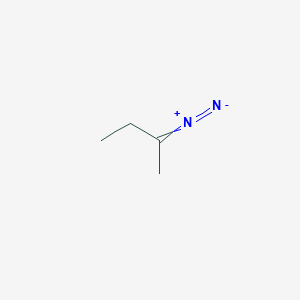
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
